2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: is a heterocyclic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a thiadiazole ring fused to a quinazolinone core, with a chlorobenzyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is facilitated by the presence of electron-withdrawing substituents in the halobenzoyl chlorides, which enhance the reactivity of the intermediates . An improved procedure involves the selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine with 5-chlorosulfonyl-2-fluorobenzoyl chloride, followed by sulfonylation of amines .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using deep eutectic solvents (DESs) such as diphenhydramine hydrochloride and cobalt(II) chloride hexahydrate. This method offers advantages such as short reaction times, high atom economy, and the avoidance of toxic organic solvents . The use of DESs also allows for the convenient recovery and reuse of the catalyst, making the process economically and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It has been shown to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(4-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(2-fluorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the specific positioning of the chlorobenzyl group, which influences its reactivity and biological activity. The presence of the chlorine atom enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
895965-45-4 |
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Molecular Formula |
C16H10ClN3OS |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H10ClN3OS/c17-12-7-3-1-5-10(12)9-14-19-20-15(21)11-6-2-4-8-13(11)18-16(20)22-14/h1-8H,9H2 |
InChI Key |
WQRBDYNMWFQMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Origin of Product |
United States |
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